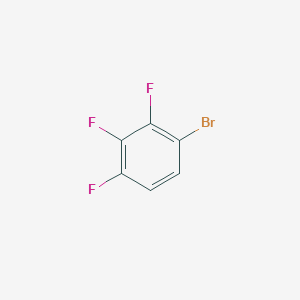

1-Bromo-2,3,4-trifluorobenzene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-2,3,4-trifluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2BrF3/c7-3-1-2-4(8)6(10)5(3)9/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUUAQFJJUGVBGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1F)F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2BrF3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90369810 | |

| Record name | 1-Bromo-2,3,4-trifluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90369810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

176317-02-5 | |

| Record name | 1-Bromo-2,3,4-trifluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90369810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Bromo-2,3,4-trifluorobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1-Bromo-2,3,4-trifluorobenzene physical and chemical properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-2,3,4-trifluorobenzene is a halogenated aromatic compound of significant interest in various fields of chemical research and development, particularly in the synthesis of pharmaceuticals and advanced materials.[1][2] Its trifluorinated benzene ring offers a unique electronic profile and metabolic stability, making it a valuable building block for creating complex molecules with desirable properties. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, compiled from various scientific and commercial sources.

Core Physical and Chemical Properties

The fundamental physical and chemical characteristics of this compound are summarized below. These properties are crucial for its handling, reaction setup, and purification.

Nomenclature and Identifiers

| Property | Value |

| IUPAC Name | This compound[3] |

| Synonyms | 2,3,4-Trifluorobromobenzene[2] |

| CAS Number | 176317-02-5[2] |

| Molecular Formula | C₆H₂BrF₃[2] |

| Molecular Weight | 210.98 g/mol [2] |

| InChI | InChI=1S/C6H2BrF3/c7-3-1-2-4(8)6(10)5(3)9/h1-2H[3] |

| InChIKey | MUUAQFJJUGVBGB-UHFFFAOYSA-N[4] |

| SMILES | C1=CC(=C(C(=C1F)F)F)Br[3] |

Physical Properties

| Property | Value | Source(s) |

| Appearance | Colorless to light yellow clear liquid | [2] |

| Boiling Point | 149 °C (at 760 mmHg) | [4] |

| 60 °C (at 30 mmHg) | [2] | |

| Melting Point | Data not available | |

| Density | 1.81 g/mL | [2] |

| 1.777 g/mL | [4] | |

| Refractive Index | n20/D 1.49 | [2] |

| n20/D 1.486 | [4] | |

| Solubility | General information suggests insolubility or low solubility in water. It is expected to be soluble in common organic solvents like ethanol, acetone, and dichloromethane, similar to other halogenated aromatic compounds.[5] |

Chemical Reactivity and Applications

This compound serves as a versatile intermediate in organic synthesis. The presence of the bromine atom allows for a variety of cross-coupling reactions, such as Suzuki and Stille couplings, to form new carbon-carbon bonds. The electron-withdrawing nature of the three fluorine atoms influences the reactivity of the aromatic ring and the C-Br bond.

Its primary applications are in:

-

Pharmaceutical Development: It is a key intermediate in the synthesis of various pharmaceuticals, where the introduction of a trifluorophenyl moiety can enhance drug efficacy and metabolic stability.[2]

-

Materials Science: This compound is utilized in the creation of advanced polymers and coatings that exhibit superior chemical resistance and thermal stability.[2]

-

Agrochemicals: The fluorinated structure is crucial in the development of new agrochemicals.

-

Environmental Studies: It is used in environmental research to understand the behavior and degradation of fluorinated aromatic compounds.[2]

A patent has described the use of this compound as a starting material for the synthesis of 2,3,4-trifluoro-5-bromobenzoic acid through carboxylation.[1] This highlights its utility in building more complex functionalized molecules.

Experimental Protocols

A detailed, publicly available experimental protocol for the synthesis of this compound is not readily found in the surveyed literature. However, a general approach for the synthesis of similar compounds involves the bromination of the corresponding trifluorobenzene precursor. For instance, the synthesis of the isomeric 1-bromo-2,4,5-trifluorobenzene has been achieved by reacting 1,2,4-trifluorobenzene with liquid bromine in the presence of iron powder and an organic solvent.[6] It is plausible that a similar electrophilic aromatic substitution reaction could be adapted for the synthesis of this compound from 1,2,3-trifluorobenzene.

A generalized workflow for such a synthesis is depicted below:

A generalized workflow for the synthesis of this compound.

Safety and Handling

This compound is classified as an irritant. The following GHS hazard statements apply:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant applications in the development of new pharmaceuticals, advanced materials, and agrochemicals. While much of its fundamental physical data is available, further research to determine a precise melting point and detailed solubility in various organic solvents would be beneficial. Furthermore, the development and publication of a detailed and optimized synthetic protocol would greatly aid researchers in utilizing this important building block.

References

- 1. US8022247B2 - Process for production of 2,3,4-trifluoro-5-(iodo or bromo)-benzoic acid - Google Patents [patents.google.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound | C6H2BrF3 | CID 2733255 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound [stenutz.eu]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. CN101168495B - The synthetic method of 1-bromo-2,4,5-trifluorobenzene - Google Patents [patents.google.com]

An In-depth Technical Guide to 1-Bromo-2,3,4-trifluorobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Bromo-2,3,4-trifluorobenzene, a key fluorinated aromatic compound. It details its chemical structure, physicochemical properties, synthesis, and significant applications, with a focus on its role as a versatile intermediate in the pharmaceutical, agrochemical, and material science industries.

Chemical Identity and Structure

This compound is a substituted benzene ring with one bromine and three fluorine atoms.

-

CAS Number: 176317-02-5[1]

-

Molecular Formula: C₆H₂BrF₃[1]

-

IUPAC Name: this compound[1]

-

Synonyms: 2,3,4-Trifluorobromobenzene[1]

The structure of the molecule is as follows:

Caption: 2D Structure of this compound.

Physicochemical Properties

The key physical and chemical properties of this compound are summarized in the table below.

| Property | Value |

| Molecular Weight | 210.98 g/mol [1] |

| Appearance | Colorless to light yellow clear liquid[2] |

| Density | 1.81 g/mL[2] |

| Boiling Point | 60 °C at 30 mmHg[2] |

| Refractive Index | n20/D 1.49[2] |

| SMILES | C1=CC(=C(C(=C1F)F)F)Br[1] |

| InChIKey | MUUAQFJJUGVBGB-UHFFFAOYSA-N[1] |

Synthesis and Reactivity

This compound is a valuable synthetic intermediate due to the reactivity of the carbon-bromine bond, which can readily participate in various cross-coupling reactions. The presence of three fluorine atoms on the benzene ring influences the molecule's electronic properties, enhancing its reactivity in certain transformations.

Plausible Synthetic Route

The proposed synthesis workflow would involve two main steps:

-

Diazotization: Conversion of 2,3,4-trifluoroaniline to a diazonium salt using nitrous acid (generated in situ from sodium nitrite and a strong acid).

-

Sandmeyer Reaction: Displacement of the diazonium group with a bromide, typically using a copper(I) bromide catalyst.

Caption: Plausible synthesis workflow for this compound.

Key Reactions: Suzuki-Miyaura Coupling

This compound is an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction is a powerful tool for forming carbon-carbon bonds, allowing for the synthesis of complex biaryl and substituted aromatic compounds, which are common motifs in pharmaceuticals.[4]

The general catalytic cycle for the Suzuki-Miyaura reaction is depicted below:

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

While a specific protocol for the synthesis of this compound is not available, a general procedure for a related reaction, the Suzuki-Miyaura coupling of an aryl bromide, is provided below as a representative example of its application.

Representative Protocol: Suzuki-Miyaura Coupling of an Aryl Bromide

This protocol is a general method and may require optimization for this compound.

Materials:

-

This compound (1.0 mmol, 1.0 equiv.)

-

Arylboronic acid (1.2 mmol, 1.2 equiv.)

-

Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

-

Triphenylphosphine (PPh₃, 0.04 mmol, 4 mol%)

-

Potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv.)

-

Toluene (5 mL)

-

Ethanol (2 mL)

-

Deionized water (2 mL)

-

Ethyl acetate

-

Hexanes

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, reflux condenser, magnetic stirrer, and inert atmosphere setup (Nitrogen or Argon).

Procedure:

-

To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, the arylboronic acid, and potassium carbonate.[4]

-

Add palladium(II) acetate and triphenylphosphine.[4]

-

Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon) three times.[4]

-

Add a degassed solvent mixture of toluene, ethanol, and water.[4]

-

Heat the reaction mixture to 80 °C and stir vigorously for 12-24 hours.[4]

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and water.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the mixture and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexanes and ethyl acetate).

Applications

The unique combination of a reactive bromine atom and electron-withdrawing fluorine atoms makes this compound a valuable building block in several areas of chemical research and development.

-

Pharmaceutical Development: It serves as a crucial intermediate in the synthesis of various pharmaceuticals. The trifluorinated phenyl moiety can enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates, thereby improving their pharmacokinetic and pharmacodynamic profiles.[2]

-

Agrochemicals: Similar to its role in pharmaceuticals, this compound is used in the development of new pesticides and herbicides, where the fluorine atoms can confer desirable properties to the final active ingredients.[2]

-

Material Science: It is used in the creation of advanced materials, such as specialty polymers and coatings. The fluorinated structure contributes to improved chemical resistance, thermal stability, and durability of these materials.[2]

-

Fluorinated Compounds Research: The compound is instrumental in the broader study of fluorinated compounds, which are essential for developing new specialty chemicals.[2]

Safety and Handling

Hazard Statements:

-

Causes skin irritation.

-

Causes serious eye irritation.

-

May cause respiratory irritation.

Precautionary Statements:

-

Avoid breathing dust/fume/gas/mist/vapors/spray.

-

Wash skin thoroughly after handling.

-

Use only outdoors or in a well-ventilated area.

-

Wear protective gloves/eye protection/face protection.

-

IF ON SKIN: Wash with plenty of soap and water.

-

IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing.

-

IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Note: This safety information is a summary. Always consult the full Safety Data Sheet (SDS) before handling this chemical.

References

Synthesis of 1-Bromo-2,3,4-trifluorobenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and preparation of 1-Bromo-2,3,4-trifluorobenzene, a key fluorinated aromatic intermediate in the development of novel pharmaceuticals, agrochemicals, and advanced materials.[1][2] This document details the primary synthetic methodology, a thorough experimental protocol based on established chemical principles, and the expected analytical data for the final compound. The information presented is intended to support researchers in the practical application of this synthesis.

Introduction

This compound (CAS No. 176317-02-5) is a versatile chemical building block whose unique substitution pattern of fluorine and bromine atoms imparts desirable properties to target molecules.[1] The presence of multiple fluorine atoms can significantly influence lipophilicity, metabolic stability, and binding affinity, making this compound a valuable precursor in medicinal chemistry. The bromo-substituent provides a reactive handle for a variety of cross-coupling reactions, enabling the construction of complex molecular architectures. This guide focuses on the most prevalent and accessible method for its laboratory-scale synthesis: the Sandmeyer reaction of 2,3,4-trifluoroaniline.

Core Synthesis Pathway: The Sandmeyer Reaction

The Sandmeyer reaction is a well-established and reliable method for the conversion of a primary aromatic amine to an aryl halide via a diazonium salt intermediate.[3] This two-step process is particularly effective for introducing a bromine atom onto an aromatic ring with a substitution pattern that may not be easily achievable through direct electrophilic bromination.

The overall transformation is as follows:

Figure 1: General workflow for the Sandmeyer synthesis of this compound.

The reaction proceeds in two main stages:

-

Diazotization: The primary amine, 2,3,4-trifluoroaniline, is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid, typically hydrobromic acid) at low temperatures (0-5 °C) to form the corresponding arenediazonium salt.[4][5][6] Maintaining a low temperature is critical to prevent the premature decomposition of the unstable diazonium salt.[5][6]

-

Sandmeyer Bromination: The freshly prepared diazonium salt is then introduced to a solution of copper(I) bromide. The copper(I) salt catalyzes the displacement of the diazonium group with a bromide ion, liberating nitrogen gas and forming the desired this compound.[3][7]

Detailed Experimental Protocol

The following protocol is a representative procedure for the synthesis of this compound based on analogous Sandmeyer reactions.[8][9][10]

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity (molar eq.) | Notes |

| 2,3,4-Trifluoroaniline | 147.10 | 1.0 | Starting material |

| Hydrobromic Acid (48% aq.) | 80.91 | ~3.0 | Acid catalyst and bromide source |

| Sodium Nitrite | 69.00 | 1.05 | For diazotization |

| Copper(I) Bromide | 143.45 | 1.1 | Catalyst for bromination |

| Diethyl Ether | - | - | Solvent for extraction |

| Saturated Sodium Bicarbonate Solution | - | - | For neutralization |

| Anhydrous Magnesium Sulfate | - | - | Drying agent |

Equipment:

-

Three-necked round-bottom flask

-

Mechanical stirrer

-

Thermometer

-

Dropping funnel

-

Ice-salt bath

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

Procedure:

Figure 2: Step-by-step experimental workflow for the synthesis of this compound.

Step 1: Diazotization of 2,3,4-Trifluoroaniline

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, combine 2,3,4-trifluoroaniline (1.0 eq) and 48% aqueous hydrobromic acid (3.0 eq).

-

Cool the mixture to 0-5 °C using an ice-salt bath with vigorous stirring.

-

Prepare a solution of sodium nitrite (1.05 eq) in a minimal amount of water and place it in the dropping funnel.

-

Add the sodium nitrite solution dropwise to the aniline suspension over 30-45 minutes, ensuring the internal temperature does not exceed 5 °C.

-

After the addition is complete, stir the resulting diazonium salt solution for an additional 30 minutes at 0-5 °C. The solution should be kept cold for the next step.

Step 2: Sandmeyer Bromination

-

In a separate, larger flask, dissolve copper(I) bromide (1.1 eq) in a portion of 48% hydrobromic acid.

-

Slowly add the cold diazonium salt solution from Step 1 to the copper(I) bromide solution with vigorous stirring.

-

Once the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 1-2 hours.

-

Gently heat the mixture to approximately 50-60 °C until the evolution of nitrogen gas ceases.

Step 3: Workup and Purification

-

Cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of the aqueous layer).

-

Combine the organic extracts and wash sequentially with water and a saturated solution of sodium bicarbonate to neutralize any remaining acid.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

The crude product is then purified by vacuum distillation to yield this compound as a colorless to light yellow liquid.[1]

Physical and Spectroscopic Data

The identity and purity of the synthesized this compound can be confirmed by its physical properties and spectroscopic analysis.

Table 1: Physical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 176317-02-5 | [1][11][12] |

| Molecular Formula | C₆H₂BrF₃ | [1][12] |

| Molecular Weight | 210.98 g/mol | [1][12] |

| Appearance | Colorless to light yellow clear liquid | [1] |

| Boiling Point | 60 °C / 30 mmHg | [1] |

| Density | ~1.81 g/mL | [1] |

| Refractive Index (n20D) | ~1.49 | [1] |

Table 2: Spectroscopic Data for this compound

| Technique | Data | Reference(s) |

| ¹H NMR | Spectral data available. | [12] |

| ¹³C NMR | Spectral data available. | [12] |

| ¹⁹F NMR | Spectral data available. | [12] |

| IR Spectroscopy | Spectral data available. | [12] |

| Mass Spectrometry | Molecular Ion Peak consistent with C₆H₂BrF₃ | - |

Note: Detailed spectra can be accessed through chemical databases such as PubChem under the compound's CAS number.[12]

Safety Considerations

-

2,3,4-Trifluoroaniline: This compound is toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Hydrobromic Acid: This is a corrosive acid and should be handled in a fume hood.

-

Diazonium Salts: Arenediazonium salts are thermally unstable and can be explosive when isolated in a dry state. This protocol is designed for the in situ generation and immediate use of the diazonium salt solution. Do not attempt to isolate the solid diazonium salt. [5][6]

-

Copper(I) Bromide: Handle with standard laboratory precautions.

-

Nitrogen Gas Evolution: The Sandmeyer reaction releases a significant volume of nitrogen gas. Ensure the reaction is performed in a well-ventilated fume hood.

Conclusion

The synthesis of this compound via the Sandmeyer reaction of 2,3,4-trifluoroaniline is a robust and accessible method for obtaining this valuable fluorinated intermediate. Careful control of reaction temperature during the diazotization step is crucial for achieving a good yield. The protocol and data presented in this guide provide a solid foundation for researchers to successfully synthesize and characterize this compound for its various applications in chemical research and development.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 1-Bromo-3,4,5-trifluorobenzene | C6H2BrF3 | CID 611409 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Diazotisation [organic-chemistry.org]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Catalytic Sandmeyer Bromination [organic-chemistry.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. CA2191652A1 - Process for preparing 1-bromo-3,5-difluorobenzene - Google Patents [patents.google.com]

- 10. EP0776877A1 - Process for the preparation of 1-bromo-3,5-difluorobenzene - Google Patents [patents.google.com]

- 11. This compound [stenutz.eu]

- 12. This compound | C6H2BrF3 | CID 2733255 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility and Stability of 1-Bromo-2,3,4-trifluorobenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Bromo-2,3,4-trifluorobenzene is a key intermediate in the synthesis of pharmaceuticals and agrochemicals, valued for its unique electronic and structural properties conferred by the trifluorinated benzene ring. A thorough understanding of its solubility and stability is paramount for its effective use in synthetic chemistry, process development, and formulation. This technical guide provides a comprehensive overview of the available and predicted physicochemical properties of this compound, with a focus on its solubility in various solvents and its stability under different environmental conditions. Detailed experimental protocols for determining these properties are also presented to aid researchers in generating precise and reliable data.

Physicochemical Properties

This compound is a colorless to light yellow liquid at room temperature. Its key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₆H₂BrF₃ | --INVALID-LINK-- |

| Molecular Weight | 210.98 g/mol | --INVALID-LINK-- |

| Appearance | Colorless to light yellow clear liquid | Chem-Impex |

| Boiling Point | 47-47 °C at 60 mmHg | ChemicalBook |

| Density | 1.777 g/mL at 25 °C | ChemicalBook |

| Refractive Index | n20/D 1.487 | ChemicalBook |

| CAS Number | 176317-02-5 | --INVALID-LINK-- |

Solubility Profile

The solubility of a compound is a critical parameter for its application in synthesis, purification, and formulation. Based on its chemical structure, this compound is a relatively nonpolar molecule, suggesting good solubility in organic solvents and limited solubility in water.

Aqueous Solubility

Solubility in Organic Solvents

Quantitative solubility data in common organic solvents is not extensively reported. However, based on the principle of "like dissolves like," it is expected to be miscible with a wide range of nonpolar and polar aprotic solvents. The following table provides predicted solubility and should be confirmed experimentally.

| Solvent | Solvent Type | Predicted Solubility (g/L) |

| Water | Highly Polar Protic | Low |

| Methanol | Polar Protic | Soluble |

| Ethanol | Polar Protic | Soluble |

| Acetone | Polar Aprotic | Highly Soluble / Miscible |

| Dichloromethane | Polar Aprotic | Highly Soluble / Miscible |

| Tetrahydrofuran | Polar Aprotic | Highly Soluble / Miscible |

| Toluene | Nonpolar | Highly Soluble / Miscible |

| Hexane | Nonpolar | Soluble |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble |

Stability Profile

The stability of this compound under various conditions is crucial for determining appropriate storage, handling, and reaction conditions. The electron-withdrawing nature of the three fluorine atoms is expected to enhance the stability of the aromatic ring.

Thermal Stability

Specific data on the thermal decomposition of this compound is not available. Generally, halogenated aromatic compounds exhibit good thermal stability.

Photolytic Stability

Fluorinated aromatic compounds can be susceptible to photodegradation. Exposure to ultraviolet (UV) light may lead to the cleavage of the carbon-bromine bond or other photochemical reactions.

pH Stability

The stability of this compound across a range of pH values is important for its use in aqueous or multiphasic reaction systems. While generally stable, extreme pH conditions, especially in the presence of nucleophiles, could potentially lead to hydrolysis or other degradation reactions.

Experimental Protocols

Detailed and standardized experimental protocols are essential for obtaining reliable and reproducible data on solubility and stability.

Determination of Aqueous and Organic Solvent Solubility (Shake-Flask Method)

This method determines the equilibrium solubility of a compound in a specific solvent.

Methodology:

-

Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the desired solvent in a sealed flask.

-

Equilibration: Agitate the flask at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the solution to stand undisturbed until a clear supernatant is obtained. If necessary, centrifuge or filter the solution to remove any undissolved compound.

-

Quantification: Accurately withdraw a known volume of the saturated supernatant. Dilute the aliquot with a suitable solvent and analyze the concentration of this compound using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography (GC) with a suitable detector.

-

Calculation: Calculate the solubility in g/L or mol/L based on the determined concentration and the dilution factor.

Assessment of Thermal Stability (Thermogravimetric Analysis - TGA)

TGA is a standard method to determine the thermal stability of a substance by measuring its mass change as a function of temperature in a controlled atmosphere.

Methodology:

-

Sample Preparation: Place a small, accurately weighed sample (typically 5-10 mg) of this compound into a TGA sample pan.

-

Instrument Setup: Place the sample pan in the TGA furnace. Purge the furnace with an inert gas (e.g., nitrogen) to provide a non-reactive atmosphere.

-

Heating Program: Heat the sample at a constant rate (e.g., 10 °C/min) over a defined temperature range (e.g., 30 °C to 500 °C).

-

Data Acquisition: Continuously monitor and record the sample weight as a function of temperature.

-

Data Analysis: Plot the percentage of weight loss versus temperature. The onset temperature of decomposition is a key indicator of thermal stability.

Evaluation of Photolytic Stability (ICH Q1B Guideline)

This protocol follows the International Council for Harmonisation (ICH) guideline Q1B for photostability testing.

Methodology:

-

Sample Preparation: Prepare solutions of this compound in a suitable transparent solvent (e.g., acetonitrile, methanol). Prepare a control sample protected from light (e.g., wrapped in aluminum foil).

-

Light Exposure: Expose the sample to a calibrated light source that provides both UV and visible light (e.g., a xenon lamp or a metal halide lamp) in a photostability chamber. The total illumination should be not less than 1.2 million lux hours and the integrated near-ultraviolet energy should be not less than 200 watt hours per square meter.

-

Analysis: At appropriate time intervals, withdraw aliquots from the exposed and control samples. Analyze the samples for the concentration of this compound and the formation of any degradation products using a stability-indicating HPLC method.

-

Data Evaluation: Compare the chromatograms of the exposed and control samples to assess the extent of degradation and identify any photoproducts.

Assessment of pH Stability (Hydrolysis Study)

This protocol evaluates the stability of the compound in aqueous solutions at different pH values.

Methodology:

-

Buffer Preparation: Prepare a series of aqueous buffer solutions covering a range of pH values (e.g., pH 2, 4, 7, 9, and 12).

-

Sample Incubation: Add a known amount of this compound to each buffer solution in sealed vials. Incubate the vials at a constant temperature (e.g., 25 °C or 40 °C).

-

Sampling and Analysis: At specified time points, withdraw samples from each vial. Quench any reaction if necessary and analyze the concentration of the parent compound and any potential degradation products by HPLC.

-

Data Analysis: Plot the concentration of this compound versus time for each pH. Determine the degradation rate constant (k) and the half-life (t½) at each pH.

Potential Degradation Pathways

The degradation of this compound can proceed through several pathways depending on the conditions. The carbon-bromine bond is generally the most labile and susceptible to cleavage.

-

Photodegradation: UV irradiation can lead to homolytic cleavage of the C-Br bond, generating a trifluorophenyl radical. This radical can then undergo various reactions, including hydrogen abstraction or reaction with other molecules.

-

Hydrolysis: Under certain pH and temperature conditions, nucleophilic substitution of the bromine atom by a hydroxyl group may occur, although this is generally slow for aryl halides unless activated by strong electron-withdrawing groups.

-

Reductive Dehalogenation: In the presence of a reducing agent or under certain microbial conditions, the bromine atom can be replaced by a hydrogen atom.

Health and safety considerations for 1-Bromo-2,3,4-trifluorobenzene

An In-depth Technical Guide to the Health and Safety of 1-Bromo-2,3,4-trifluorobenzene

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes only and should not be used as a substitute for a comprehensive Safety Data Sheet (SDS) or professional safety training. Always consult the most current SDS for this compound from your supplier before handling this chemical.

Introduction

This compound is a fluorinated aromatic compound that serves as a versatile intermediate in various chemical syntheses.[1] It is particularly valuable in the fields of pharmaceuticals, agrochemicals, and materials science due to its unique trifluoromethyl groups which enhance reactivity and stability.[1][2] Researchers utilize this compound in the development of novel fluorinated molecules to improve biological activity and selectivity in drug design.[1] Its ability to introduce fluorine atoms into organic molecules can significantly influence their physical and chemical properties, enhancing their performance in targeted applications.[1] In materials science, it is used in the synthesis of advanced polymers and coatings with improved chemical resistance and durability.[1]

This guide provides a comprehensive overview of the health and safety considerations associated with this compound, with a focus on data presentation, handling protocols, and risk mitigation.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for understanding its behavior under various laboratory conditions and for designing safe handling and storage procedures.

| Property | Value | Reference |

| Molecular Formula | C₆H₂BrF₃ | [1][3] |

| Molecular Weight | 210.98 g/mol | [1][3] |

| CAS Number | 176317-02-5 | [1][3] |

| Appearance | Colorless to light yellow clear liquid | [1][4] |

| Odor | Petroleum distillates | [4] |

| Boiling Point | 47 °C @ 60 mmHg | [4] |

| 60 °C @ 30 mmHg | [1] | |

| Density | 1.777 g/mL | [4] |

| 1.81 g/mL | [1] | |

| Flash Point | 62 °C / 143.6 °F | [4] |

| Solubility | No data available | [5] |

Toxicological Information and Hazard Classification

This compound is classified as a hazardous substance. The primary routes of exposure are inhalation, skin contact, and eye contact. Ingestion is not an anticipated route of exposure in industrial settings.[5]

GHS Hazard Classification

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for communicating hazard information. The GHS classification for this compound is summarized in Table 2.

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | 3 (Respiratory tract irritation) | H335: May cause respiratory irritation |

| Flammable Liquids | 4 | Combustible liquid |

Data sourced from PubChem and Fisher Scientific Safety Data Sheets.[3][4]

Some sources also indicate a potential for carcinogenicity (H351: Suspected of causing cancer).[5][6]

Summary of Health Effects

Experimental Protocols

Detailed experimental protocols for the toxicological assessment of this compound are not provided in the publicly available safety literature. However, the hazard classifications are typically determined using standardized test guidelines from organizations such as the Organisation for Economic Co-operation and Development (OECD).

-

Skin Irritation/Corrosion: Typically evaluated using OECD Test Guideline 404 (Acute Dermal Irritation/Corrosion). This involves applying the substance to the skin of an animal (historically rabbits) and observing for signs of erythema and edema.

-

Eye Irritation/Corrosion: Generally assessed using OECD Test Guideline 405 (Acute Eye Irritation/Corrosion). The substance is applied to the eye of an animal and observed for effects on the cornea, iris, and conjunctiva.

-

Acute Inhalation Toxicity: Often determined by OECD Test Guideline 403 (Acute Inhalation Toxicity). This involves exposing animals to the substance via inhalation and monitoring for adverse effects and mortality.

Safe Handling and Storage

Adherence to strict safety protocols is mandatory when handling this compound to minimize exposure and ensure a safe working environment.

Personal Protective Equipment (PPE)

A risk assessment should be conducted to determine the appropriate PPE. The following are general recommendations:

| Protection Type | Specification |

| Eye/Face Protection | Chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166. |

| Skin Protection | Wear appropriate protective gloves (e.g., PVC) and clothing to prevent skin exposure. A PVC apron or a full protective suit may be required for scenarios with a risk of significant exposure. |

| Respiratory Protection | Use only in a well-ventilated area. If engineering controls are not sufficient, a self-contained breathing apparatus (SCBA) should be used for high concentrations or prolonged activity.[5] |

Engineering Controls

-

Work should be conducted in a well-ventilated area, preferably in a chemical fume hood.

-

Emergency eye wash fountains and safety showers should be readily available in the immediate vicinity of any potential exposure.[5]

-

Use explosion-proof electrical, ventilating, and lighting equipment.

Handling Procedures

-

Avoid all personal contact, including inhalation.

-

Wear protective clothing when there is a risk of exposure.

-

Wash hands and any exposed skin thoroughly after handling.[4]

-

Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[4]

-

Use only non-sparking tools.

-

Take precautionary measures against static discharge. Ground and bond containers and receiving equipment.

Storage Requirements

-

Store in a well-ventilated place and keep the container tightly closed.[4]

-

Keep in a dry, cool place.[7]

-

Store locked up.[4]

-

Keep away from heat, sparks, and flame.[7]

-

Incompatible Materials: Strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[4][7]

Emergency Procedures

First Aid Measures

Immediate and appropriate first aid is crucial in the event of exposure.

| Exposure Route | First Aid Instructions |

| Inhalation | Remove the victim to fresh air and keep at rest in a position comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.[4] |

| Skin Contact | Immediately remove all contaminated clothing. Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation occurs, get medical advice/attention.[4] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Get medical attention.[4] |

| Ingestion | Do NOT induce vomiting. Rinse mouth. Call a poison center or a doctor if you feel unwell.[5] |

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, dry powder, foam, or carbon dioxide (CO2).[4][5]

-

Specific Hazards: Combustible liquid.[4] Vapors are heavier than air and may spread along floors, potentially forming explosive mixtures with air at elevated temperatures. Toxic fumes may be released in case of fire.[5]

-

Protective Equipment for Firefighters: Wear self-contained breathing apparatus and full protective gear to prevent contact with the substance.[5] Fight fire from a safe distance and a protected location.[5]

Accidental Release Measures

-

Personal Precautions: Evacuate personnel to a safe area. Ensure adequate ventilation. Remove all sources of ignition. Avoid breathing vapors and contact with skin and eyes.

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains. If contamination of drains or waterways occurs, advise emergency services.

-

Methods for Containment and Cleaning Up: Absorb the spillage with inert absorbent material (e.g., sand, silica gel, universal binder).[4] Collect the absorbed material into a suitable, labeled container for disposal.[4] Use spark-proof tools and explosion-proof equipment.[8]

Disposal Considerations

Dispose of contents and containers to an approved waste disposal plant in accordance with local, regional, and national regulations.[4] Do not discharge into drains or the environment.[5]

Visualized Workflows

The following diagrams illustrate key logical workflows for managing the risks associated with this compound.

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound | C6H2BrF3 | CID 2733255 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. fishersci.com [fishersci.com]

- 5. aarti-industries.com [aarti-industries.com]

- 6. 1-Bromo-3,4,5-trifluorobenzene | C6H2BrF3 | CID 611409 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. fishersci.com [fishersci.com]

A Technical Guide to 1-Bromo-2,3,4-trifluorobenzene: Commercial Availability, Purity Assessment, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial landscape for 1-Bromo-2,3,4-trifluorobenzene, a key intermediate in the synthesis of complex molecules for the pharmaceutical and materials science sectors. The document details commercially available purity levels, outlines experimental protocols for purity verification, and presents a logical workflow for procurement and quality control.

Commercial Suppliers and Purity Specifications

The procurement of high-purity chemical intermediates is a critical first step in any research and development pipeline. For this compound (CAS No: 176317-02-5), several reputable chemical suppliers offer various grades. The following table summarizes the available information on suppliers and their stated purity levels. It is important to note that purity is most commonly determined by Gas Chromatography (GC).

| Supplier | Stated Purity | Analytical Method |

| Thermo Scientific (Alfa Aesar) | 99% | Not Specified |

| Chem-Impex | ≥ 98% | GC |

| BLD Pharm | Not specified, available for research use | Not Specified |

| PubChem Listed (e.g., Sigma-Aldrich) | Varies; spectral data available | NMR, IR, Raman |

Experimental Protocols for Purity Determination

Accurate determination of the purity of this compound is essential for ensuring the reliability and reproducibility of experimental results. The primary methods for assessing the purity of volatile and semi-volatile organic compounds like this are Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Gas Chromatography (GC) for Purity Analysis

Gas chromatography is a fundamental technique for separating and analyzing compounds that can be vaporized without decomposition. For halogenated benzenes, GC offers high resolution and sensitivity.

Methodology:

-

Sample Preparation: Prepare a dilute solution of this compound in a high-purity volatile solvent such as hexane or ethyl acetate. A typical concentration is approximately 1 mg/mL.

-

Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is recommended. An MS detector (GC-MS) provides the added advantage of identifying impurities based on their mass spectra.

-

GC Column: A capillary column with a non-polar or mid-polarity stationary phase is generally suitable for the analysis of halogenated hydrocarbons. A common choice is a column with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase.

-

Instrument Parameters: The following are typical starting parameters for a GC analysis. These may require optimization based on the specific instrument and column used.

| Parameter | Value |

| Injection Volume | 1 µL |

| Inlet Temperature | 250 °C |

| Carrier Gas | Helium or Hydrogen |

| Flow Rate | 1-2 mL/min |

| Oven Temperature Program | Initial: 50 °C, hold for 2 minRamp: 10 °C/min to 250 °CHold: 5 min at 250 °C |

| Detector Temperature | FID: 280 °CMS Transfer Line: 280 °C |

-

Data Analysis: The purity of the sample is determined by calculating the relative peak area of this compound compared to the total area of all peaks in the chromatogram. The formula for percentage purity is:

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Verification and Purity

¹H and ¹⁹F NMR spectroscopy are powerful tools for confirming the chemical structure of this compound and can also be used for a quantitative purity assessment (qNMR).

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of the this compound sample in about 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). For quantitative analysis, a known amount of an internal standard with a distinct NMR signal is added to the sample.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to acquire the spectra.

-

Data Acquisition: Acquire ¹H and ¹⁹F NMR spectra. For quantitative measurements, ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons being integrated.

-

Data Analysis:

-

Structural Verification: The chemical shifts, coupling patterns, and integration of the signals in the ¹H and ¹⁹F spectra should be consistent with the structure of this compound.

-

Purity Assessment: The purity is determined by comparing the integral of a signal from the analyte with the integral of a signal from the internal standard of known concentration.

-

Workflow for Supplier Selection and Purity Verification

The following diagram illustrates a logical workflow for a researcher from the initial stage of identifying the need for this compound to its final use in an experiment, incorporating crucial quality control steps.

Caption: Workflow for procurement and quality control of this compound.

An In-depth Technical Guide to the Regioisomerism and Properties of Bromotrifluorobenzenes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the regioisomers of bromotrifluorobenzene. These compounds are of significant interest as versatile building blocks in medicinal chemistry and materials science, where the specific arrangement of fluorine and bromine atoms on the benzene ring dictates their physical, chemical, and biological properties. This document details the synthesis, physical properties, and spectroscopic characteristics of the six possible regioisomers of bromotrifluorobenzene.

Introduction to Regioisomerism in Bromotrifluorobenzenes

Regioisomerism in bromotrifluorobenzenes arises from the different possible arrangements of the one bromine and three fluorine atoms on the benzene ring. This substitution pattern leads to six distinct isomers, each with a unique spatial arrangement of its substituents. The position of these halogen atoms significantly influences the molecule's dipole moment, crystal packing, and reactivity, making the selection of the correct isomer crucial for specific applications in drug design and materials science. The electron-withdrawing nature of the fluorine atoms and the reactivity of the carbon-bromine bond are key features that make these compounds valuable synthons.

Positional Isomers of Bromotrifluorobenzene

The six regioisomers of bromotrifluorobenzene are systematically named based on the positions of the substituents on the benzene ring.

Figure 1: The six regioisomers of bromotrifluorobenzene.

Comparative Physical Properties

The physical properties of the bromotrifluorobenzene isomers are summarized in the table below. These properties are influenced by the substitution pattern, which affects intermolecular forces and molecular symmetry.

| Isomer | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Density (g/mL at 25°C) | Refractive Index (n20/D) |

| 1-Bromo-2,3,4-trifluorobenzene | 176317-02-5 | C₆H₂BrF₃ | 210.98 | - | 47-47 / 60 mmHg | 1.777 | 1.487 |

| 1-Bromo-2,3,5-trifluorobenzene | 133739-70-5 | C₆H₂BrF₃ | 210.98 | - | 143 | 1.79 | 1.48 |

| 1-Bromo-2,4,5-trifluorobenzene | 327-52-6 | C₆H₂BrF₃ | 210.98 | -19 | 144 | 1.802 | 1.485 |

| 1-Bromo-2,4,6-trifluorobenzene | 2367-76-2 | C₆H₂BrF₃ | 210.98 | 3.5 | 140.5 | 1.79 | 1.485 |

| 2-Bromo-1,3,5-trifluorobenzene | 2367-76-2 | C₆H₂BrF₃ | 210.98 | - | - | - | 1.4815-1.4855 |

| 5-Bromo-1,2,3-trifluorobenzene | 138526-69-9 | C₆H₂BrF₃ | 210.98 | < -20 | 47-49 / 60 mmHg | 1.767 | 1.482 |

Spectroscopic Data Summary

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous identification of the bromotrifluorobenzene regioisomers. The chemical shifts and coupling constants in ¹H, ¹³C, and ¹⁹F NMR spectra are highly sensitive to the electronic environment of the nuclei, which is directly influenced by the positions of the bromine and fluorine atoms. While comprehensive, directly comparable spectral data is not available for all isomers in a single source, the following provides an example of the detailed NMR data available for 5-Bromo-1,2,3-trifluorobenzene.

Table 2: Example NMR Data for 5-Bromo-1,2,3-trifluorobenzene [1]

| Nucleus | Decoupling | Chemical Shift (ppm) | Multiplicity |

| ¹H | - | (multiplet) | m |

| ¹H | ¹⁹F decoupled | (singlet) | s |

| ¹⁹F | - | (multiplet for F at pos. 2,4), (multiplet for F at pos. 3) | m, m |

| ¹⁹F | ¹H decoupled | (doublet for F at pos. 2,4), (triplet for F at pos. 3) | d, t |

| ¹³C | none | (multiple multiplets) | m |

| ¹³C | ¹H decoupled | (simplified multiplets) | m |

| ¹³C | ¹H, ¹⁹F decoupled | (4 singlets) | s |

Note: Specific chemical shift values and coupling constants can be found in the referenced literature and spectral databases.

Experimental Protocols for Synthesis

The synthesis of bromotrifluorobenzene isomers can be achieved through various methods, often starting from commercially available trifluorobenzenes or trifluoroanilines. The choice of synthetic route depends on the desired isomer and the availability of starting materials.

Synthesis of 5-Bromo-1,2,3-trifluorobenzene

A common method for the synthesis of 5-bromo-1,2,3-trifluorobenzene involves the diazotization of a trifluoroaniline derivative followed by a Sandmeyer-type reaction.[2]

Figure 2: Synthetic pathway for 5-bromo-1,2,3-trifluorobenzene.

Experimental Protocol:

-

Bromination of 2,3,4-trifluoroaniline: 2,3,4-trifluoroaniline is dispersed in a suitable solvent (e.g., water) and cooled. Bromine is added dropwise to carry out the bromination reaction, yielding 2-bromo-3,4,5-trifluoroaniline.

-

Diazotization: The resulting 2-bromo-3,4,5-trifluoroaniline is dissolved in a mixture of sulfuric acid and water and cooled to 0-5 °C. A solution of sodium nitrite in water is then added slowly to form the corresponding diazonium salt.

-

Deamination: The diazonium salt solution is then subjected to a deamination reaction, for example, by treatment with hypophosphorous acid in the presence of a copper catalyst, to yield 5-bromo-1,2,3-trifluorobenzene.

-

Purification: The crude product is purified by extraction and subsequent distillation.

Synthesis of 1-Bromo-2,4,5-trifluorobenzene

This isomer can be synthesized via the bromination of 1,2,4-trifluorobenzene.

Figure 3: Synthetic pathway for 1-bromo-2,4,5-trifluorobenzene.

Experimental Protocol:

-

Reaction Setup: 1,2,4-trifluorobenzene is dissolved in an inert solvent (e.g., dichloromethane) in a reaction flask equipped with a dropping funnel and a condenser. A catalytic amount of iron powder or iron(III) bromide is added.

-

Bromination: A solution of bromine in the same solvent is added dropwise to the reaction mixture at a controlled temperature.

-

Work-up: After the reaction is complete, the mixture is washed with an aqueous solution of sodium bisulfite to remove excess bromine, followed by washing with water and brine.

-

Purification: The organic layer is dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by distillation.

Applications in Drug Development and Materials Science

Bromotrifluorobenzenes are valuable intermediates in the synthesis of a wide range of biologically active molecules and advanced materials.

-

Pharmaceuticals: The trifluoromethyl group is a common motif in many modern pharmaceuticals, as it can enhance metabolic stability, binding affinity, and lipophilicity. The bromine atom serves as a versatile handle for introducing the trifluorophenyl moiety into a target molecule via cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings.

-

Agrochemicals: Similar to pharmaceuticals, the incorporation of trifluoromethyl groups can enhance the efficacy and bioavailability of pesticides and herbicides.

-

Liquid Crystals: The unique electronic and steric properties of fluorinated benzenes make them important components in the design of liquid crystal materials for display technologies.

-

Polymers: Fluorinated monomers can be polymerized to create materials with enhanced thermal stability, chemical resistance, and specific optical properties.

Conclusion

The six regioisomers of bromotrifluorobenzene represent a class of important building blocks for the synthesis of complex organic molecules. Their distinct physical and chemical properties, governed by the substitution pattern of the halogen atoms, make the careful selection of a specific isomer critical for achieving desired outcomes in drug discovery and materials science. This guide provides a foundational understanding of these compounds, summarizing their key properties and synthetic methodologies to aid researchers in their effective utilization. Further detailed spectroscopic analysis of each isomer would be beneficial for the broader scientific community.

References

An In-depth Technical Guide to the Electronic Effects of Fluorine Atoms in 1-Bromo-2,3,4-trifluorobenzene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the electronic effects exerted by the fluorine atoms in 1-Bromo-2,3,4-trifluorobenzene. It explores the interplay of inductive and resonance effects, their influence on the molecule's reactivity and spectroscopic properties, and outlines the experimental protocols for their characterization.

Introduction: The Role of Fluorine in Aromatic Systems

Fluorine's unique properties, including its high electronegativity and the presence of lone pair electrons, make it a powerful substituent for modulating the electronic characteristics of aromatic rings. In this compound, the cumulative effect of three fluorine atoms, in conjunction with a bromine atom, creates a complex electronic environment that significantly influences its chemical behavior. Understanding these effects is crucial for its application in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1]

Fundamental Electronic Effects of Fluorine

Two primary electronic effects govern the influence of fluorine on an aromatic ring: the inductive effect (-I) and the resonance effect (+R).

-

Inductive Effect (-I): Due to its high electronegativity, fluorine strongly withdraws electron density from the benzene ring through the sigma (σ) bond framework. This effect is distance-dependent and deactivates the ring towards electrophilic aromatic substitution by making it more electron-poor.[2]

-

Resonance Effect (+R): The lone pairs of electrons on the fluorine atom can be delocalized into the pi (π) system of the benzene ring. This donation of electron density increases the electron density at the ortho and para positions.[2]

In the case of fluorine, the inductive effect is generally considered to be stronger than the resonance effect, leading to an overall deactivation of the aromatic ring. However, the resonance effect still directs incoming electrophiles to the ortho and para positions.

Electronic Landscape of this compound

The electronic properties of this compound are determined by the combined influence of the three fluorine atoms and the bromine atom.

Inductive Effects: All four halogen substituents exert a strong electron-withdrawing inductive effect, significantly reducing the overall electron density of the aromatic ring compared to benzene.

Resonance Effects: The fluorine and bromine atoms donate electron density to the ring via resonance, preferentially increasing the electron density at positions ortho and para to each substituent. The interplay of these effects from multiple substituents determines the ultimate sites of reactivity.

Data Presentation

Table 1: Physical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₆H₂BrF₃ | --INVALID-LINK-- |

| Molecular Weight | 210.98 g/mol | --INVALID-LINK-- |

| Appearance | Colorless to light yellow clear liquid | --INVALID-LINK-- |

| Density | 1.81 g/cm³ | --INVALID-LINK-- |

| Boiling Point | 60 °C at 30 mmHg | --INVALID-LINK-- |

| Refractive Index | n20/D 1.49 | --INVALID-LINK-- |

Table 2: Representative ¹⁹F NMR Chemical Shifts for Fluorinated Benzenes

| Compound | Position of F | Chemical Shift (ppm) vs. CFCl₃ |

| Fluorobenzene | - | -113.5 |

| 1,2,4,5-Tetrafluorobenzene | 2, 5 | -138.6 |

| 1,2,4,5-Tetrafluorobenzene | 1, 4 | -138.6 |

| Pentafluorobenzene | 2, 6 | -162.7 |

| Pentafluorobenzene | 3, 5 | -162.7 |

| Pentafluorobenzene | 4 | -155.7 |

Note: This data is for illustrative purposes to show typical chemical shift ranges for fluorine in aromatic systems.

Table 3: Hammett Sigma (σ) Constants for Halogen Substituents

| Substituent | σ_meta_ | σ_para_ |

| -F | 0.34 | 0.06 |

| -Cl | 0.37 | 0.23 |

| -Br | 0.39 | 0.23 |

| -I | 0.35 | 0.18 |

Source: Hansch, C.; Leo, A.; Taft, R. W. Chem. Rev. 1991, 91 (2), 165–195.[3] Note: These constants quantify the electron-withdrawing or -donating ability of a substituent at the meta and para positions, respectively.

Mandatory Visualizations

Interplay of Electronic Effects

Caption: Interplay of Inductive and Resonance Effects.

Experimental Workflow for NMR Analysis

Caption: NMR Analysis Workflow.

Logical Relationship of Electronic Effects and Reactivity

Caption: Logic of Electronic Effects on Reactivity.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary technique for probing the electronic environment of nuclei within a molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR experiments are essential.

Objective: To determine the chemical shifts and coupling constants of the hydrogen, carbon, and fluorine nuclei to infer the electron density distribution within the molecule.

Methodology:

-

Sample Preparation:

-

Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, acetone-d₆) in a standard 5 mm NMR tube.

-

Add a small amount of a reference standard, such as tetramethylsilane (TMS) for ¹H and ¹³C NMR, or an external reference like CFCl₃ for ¹⁹F NMR.

-

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe.

-

Tune and match the probe for the ¹H, ¹³C, and ¹⁹F frequencies.

-

Lock the field frequency using the deuterium signal from the solvent.

-

Shim the magnetic field to achieve optimal resolution.

-

-

Data Acquisition:

-

¹H NMR: Acquire a one-dimensional proton spectrum. Typical parameters include a 30-45° pulse angle, a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and an appropriate number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

-

¹⁹F NMR: Acquire a one-dimensional fluorine spectrum. Due to the large chemical shift range of fluorine, a wider spectral width (e.g., 200-250 ppm) is necessary. Proton decoupling is often employed to simplify the spectra.[4]

-

¹³C NMR: Acquire a one-dimensional carbon spectrum with proton decoupling. A larger number of scans (e.g., 128 or more) is typically required due to the low natural abundance of ¹³C and its lower gyromagnetic ratio. A relaxation delay of 2-5 seconds is common.

-

-

Data Processing and Analysis:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase the spectra and perform baseline correction.

-

Reference the spectra to the internal or external standard.

-

Integrate the signals to determine the relative number of nuclei.

-

Measure the chemical shifts (δ) in parts per million (ppm) and the spin-spin coupling constants (J) in Hertz (Hz).

-

Dipole Moment Measurement

The molecular dipole moment provides a quantitative measure of the overall polarity of the molecule, which is a direct consequence of the vector sum of all individual bond dipoles.

Objective: To experimentally determine the dipole moment of this compound to quantify the charge distribution arising from its polar C-F and C-Br bonds.

Methodology (Solution Method):

-

Solution Preparation:

-

Prepare a series of solutions of this compound in a non-polar solvent (e.g., benzene, carbon tetrachloride) at different known mole fractions.[5]

-

-

Dielectric Constant Measurement:

-

Measure the dielectric constant (ε) of the pure solvent and each of the prepared solutions using a capacitance meter or a heterodyne beat method.[5] The measurements should be performed in a thermostated cell at a constant temperature (e.g., 25 °C).

-

-

Density and Refractive Index Measurement:

-

Measure the density (ρ) and refractive index (n) of the pure solvent and each solution at the same constant temperature.

-

-

Calculation:

-

Calculate the molar polarization (P) for each solution using the Debye equation or a suitable modification like the Guggenheim method.[6]

-

Plot the molar polarization of the solution against the mole fraction of the solute.

-

Extrapolate the plot to infinite dilution to obtain the molar polarization of the solute at infinite dilution (P₂).

-

The total molar polarization is composed of orientation polarization (Pₒ) and distortion polarization (Pₐ + Pₑ). The distortion polarization can be estimated from the molar refraction, which is calculated from the refractive index data.

-

The orientation polarization is related to the permanent dipole moment (μ) by the equation: Pₒ = (4πNₐμ²)/(9kT), where Nₐ is Avogadro's number, k is the Boltzmann constant, and T is the absolute temperature.

-

Solve for μ to obtain the dipole moment of this compound.

-

Conclusion

The electronic character of this compound is dominated by the strong inductive electron withdrawal of the three fluorine atoms and the bromine atom, which deactivates the ring towards electrophilic substitution. Concurrently, the resonance donation from the halogens directs incoming electrophiles to the remaining ortho and para positions. A comprehensive understanding of these competing effects, quantified through experimental techniques such as NMR spectroscopy and dipole moment measurements, is essential for predicting the reactivity of this versatile building block and for the rational design of novel molecules in drug discovery and materials science.

References

The Industrial Versatility of 1-Bromo-2,3,4-trifluorobenzene: A Technical Guide

Introduction: 1-Bromo-2,3,4-trifluorobenzene is a fluorinated aromatic compound that has emerged as a critical building block in various industrial sectors. Its unique substitution pattern, featuring a bromine atom and three fluorine atoms on the benzene ring, imparts distinct reactivity and properties that are highly sought after in the synthesis of complex molecules. This technical guide provides an in-depth overview of the potential industrial applications of this compound, with a focus on its role in the development of pharmaceuticals, agrochemicals, and advanced materials. The information presented is tailored for researchers, scientists, and drug development professionals, offering detailed experimental protocols and quantitative data to support further research and application.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value |

| CAS Number | 176317-02-5 |

| Molecular Formula | C₆H₂BrF₃ |

| Molecular Weight | 210.98 g/mol |

| Appearance | Colorless to light yellow liquid |

| Boiling Point | 144 °C (lit.) |

| Melting Point | -19 °C (lit.) |

| Density | 1.802 g/mL at 25 °C (lit.) |

| Refractive Index | n20/D 1.485 (lit.) |

Core Industrial Applications

This compound serves as a versatile intermediate in organic synthesis, primarily due to the reactivity of the C-Br bond, which can readily participate in a variety of cross-coupling reactions, and the influence of the fluorine atoms on the reactivity and properties of the resulting molecules.[1][2]

Pharmaceutical Synthesis

The introduction of fluorine atoms into active pharmaceutical ingredients (APIs) can significantly enhance their metabolic stability, binding affinity, and bioavailability. This compound is a valuable precursor for introducing the 2,3,4-trifluorophenyl moiety into drug candidates.

While direct synthesis of a marketed drug starting from this compound is not readily found in publicly available literature, it is a key starting material for the synthesis of crucial intermediates. One such example is the synthesis of 2,3,4-trifluoroaniline, a versatile intermediate in the pharmaceutical industry.

Reaction Scheme:

Experimental Protocol:

A detailed experimental protocol for the synthesis of 2,3,4-trifluoroaniline from 1,2,3,4-tetrafluorobenzene is described in patent CN104961638A.[3] A similar high-pressure amination reaction can be applied to this compound.

-

Materials: this compound, liquefied ammonia, a suitable solvent (e.g., propylene glycol), and a copper-based catalyst.

-

Procedure:

-

Charge a high-pressure autoclave with this compound, the solvent, and the catalyst.

-

Cool the autoclave to below 15 °C and purge with nitrogen to remove air.

-

Introduce a measured amount of liquefied ammonia into the autoclave.

-

Heat the mixture to a temperature in the range of 180-250 °C.

-

Maintain the reaction for 36-72 hours.

-

After the reaction is complete, cool the autoclave to 20 °C and vent the excess ammonia.

-

Add an aqueous solution of sodium hydroxide to the reaction mixture and stir to separate the layers.

-

The organic layer is then subjected to distillation under reduced pressure to isolate the 2,3,4-trifluoroaniline.

-

Quantitative Data:

| Parameter | Value | Reference |

| Yield | Up to 91% (based on analogous tetrafluorobenzene reaction) | [3][4] |

| Purity | >99.5% | [4] |

Agrochemical Development

Fluorinated compounds play a crucial role in modern agrochemicals, often leading to increased efficacy and improved environmental profiles. This compound is a key building block for the synthesis of various pesticides, including the broad-spectrum fungicide Trifloxystrobin.

The synthesis of Trifloxystrobin involves the coupling of two key fragments. One of these fragments can be derived from this compound. The following represents a plausible synthetic route to a key precursor.

Reaction Scheme:

Experimental Protocol (Illustrative for the final coupling step):

Based on the general procedures described in patents for Trifloxystrobin synthesis, the final condensation step is outlined below.[1][5][6]

-

Materials: 1-(3-Trifluoromethyl-phenyl)-ethanone oxime (derived from a trifluorinated benzene precursor), (2E)---INVALID-LINK--ethanoate, a base (e.g., sodium hydroxide, sodium carbonate, or potassium carbonate), and a solvent (e.g., toluene or xylene).

-

Procedure:

-

In a reaction flask equipped with a stirrer, condenser, and thermometer, dissolve the oxime intermediate and the base in the chosen solvent.

-

Heat the mixture to reflux to remove any water via a Dean-Stark trap.

-

Cool the reaction mixture to room temperature.

-

Add a solution of the bromomethyl intermediate in the same solvent dropwise over a period of 30 minutes.

-

Maintain the reaction at 30 °C for several hours, monitoring the progress by a suitable analytical technique (e.g., TLC or HPLC).

-

Upon completion, quench the reaction with water and separate the organic layer.

-

Wash the organic layer with water until the pH is neutral.

-

Crystallize the product by cooling the organic phase.

-

Filter and dry the solid product to obtain Trifloxystrobin.

-

Quantitative Data:

| Parameter | Value | Reference |

| Yield | 82-90% (for the final coupling step) | [1] |

| Purity | >95% | [1] |

Advanced Materials Science

The unique electronic properties and thermal stability conferred by fluorine atoms make trifluorinated benzene derivatives valuable in the synthesis of high-performance materials such as liquid crystals and polymers.[7][8]

This compound can be used as a precursor to create the rigid core structures of liquid crystal molecules. The following is a general synthetic approach.

Reaction Scheme:

Experimental Protocol (Suzuki Coupling):

A general protocol for the Suzuki coupling reaction, a key step in the synthesis of biphenyl-based liquid crystals, is provided below.

-

Materials: A trifluorophenylboronic acid (derived from this compound), an aryl bromide, a palladium catalyst (e.g., Pd(PPh₃)₄), a base (e.g., Na₂CO₃ or K₂CO₃), and a solvent system (e.g., toluene/ethanol/water).

-

Procedure:

-

To a reaction flask, add the trifluorophenylboronic acid, the aryl bromide, the palladium catalyst, and the base.

-

Purge the flask with an inert gas (e.g., nitrogen or argon).

-

Add the degassed solvent system.

-

Heat the reaction mixture to reflux and stir for several hours until the reaction is complete (monitored by TLC or GC).

-

Cool the mixture to room temperature and add water and an organic solvent (e.g., ethyl acetate) for extraction.

-

Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization.

-

Quantitative Data:

Yields for Suzuki coupling reactions are typically high, often exceeding 90%, depending on the specific substrates and reaction conditions.

Fluorinated poly(arylene ether)s are high-performance polymers with excellent thermal stability, chemical resistance, and low dielectric constants. This compound can be a precursor to monomers used in the synthesis of these polymers.

Experimental Protocol (Nucleophilic Aromatic Substitution Polymerization):

The following is a general procedure for the synthesis of poly(arylene ether)s via nucleophilic aromatic substitution.

-

Materials: A bisphenol monomer, a dihalo-monomer derived from a trifluorinated benzene precursor, a base (e.g., potassium carbonate), and a high-boiling aprotic polar solvent (e.g., N-methyl-2-pyrrolidone (NMP) or sulfolane).

-

Procedure:

-

In a resin kettle equipped with a mechanical stirrer, nitrogen inlet, and a Dean-Stark trap, charge the bisphenol monomer, the dihalo-monomer, and the base.

-

Add the solvent and an azeotroping agent (e.g., toluene).

-

Heat the mixture to reflux to remove water azeotropically.

-

After the water is removed, increase the temperature to 180-220 °C to initiate polymerization.

-

Maintain the polymerization for several hours until a viscous solution is formed.

-

Cool the reaction mixture and precipitate the polymer by pouring it into a non-solvent like methanol.

-

Filter, wash, and dry the polymer.

-

Quantitative Data:

High molecular weight polymers with good yields are typically obtained through this method.

| Parameter | Value | Reference |

| Yield | >95% | [9][10] |

| Molecular Weight (Mw) | 10⁴ - 10⁵ g/mol | [11][12] |

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in a range of high-value industrial applications. Its utility in introducing trifluorinated moieties into organic molecules makes it a key component in the synthesis of modern pharmaceuticals, high-performance agrochemicals, and advanced materials. The experimental protocols and data presented in this guide highlight the practical applications of this compound and provide a foundation for further research and development in these fields. The continued exploration of the reactivity and applications of this compound is expected to lead to the development of new and improved products with enhanced performance characteristics.

References

- 1. CN103524379A - Synthesis method of trifloxystrobin - Google Patents [patents.google.com]

- 2. Synthesis of organic liquid crystals containing selectively fluorinated cyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CN104961638A - Synthetic method of 2, 3, 4-trifluoroaniline - Google Patents [patents.google.com]

- 4. CN103497111A - Synthetic method for 2, 3, 4-trifluoroaniline - Google Patents [patents.google.com]

- 5. CN108863845A - A kind of preparation method of trifloxystrobin and its intermediate - Google Patents [patents.google.com]

- 6. Method for preparing trifloxystrobin - Eureka | Patsnap [eureka.patsnap.com]

- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis of Sulfonated Poly(Arylene Ether Sulfone)s Containing Aliphatic Moieties for Effective Membrane Electrode Assembly Fabrication by Low-Temperature Decal Transfer Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

Methodological & Application